molecular formula C11H11BrN2O2 B1275791 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 81122-69-2

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Numéro de catalogue: B1275791
Numéro CAS: 81122-69-2
Poids moléculaire: 283.12 g/mol
Clé InChI: PINQJWLHQPEMAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a pyrazolone-based compound offered for research purposes. The pyrazolone structural motif is recognized as a critical element in medicinal chemistry for the development of novel bioactive molecules . This scaffold is known to be synthesized into drug-like candidates with several medicinal features, including significant antimicrobial and antitumor activities, making it a valuable building block in drug discovery programs . Researchers value this core structure for its versatility and its role in Structure-Activity Relationship (SAR) investigations, which are essential for optimizing potency and understanding interactions with biological targets . The bromine substituent on the pyrazolone ring can enhance biological activity and also serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries . This product is intended for laboratory research use only. It is not meant for diagnostic or therapeutic applications, nor for human consumption.

Propriétés

IUPAC Name

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINQJWLHQPEMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Representative Procedure (Source,):

  • Reactants : Ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.1 equiv).
  • Conditions : Reflux in ethanol with catalytic HCl (10–12 h).
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.
  • Yield : 70–85% (purity >95% by HPLC).

This intermediate is critical for subsequent bromination and hydroxymethylation steps.

Bromination Strategies

Bromination at the C4 position is achieved using electrophilic brominating agents. Key methods include:

Direct Bromination with Molecular Bromine (Source,)

  • Reactants : 3-Methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv), Br₂ (1.2 equiv).
  • Conditions :
    • Solvent: Dichloromethane or acetic acid.
    • Temperature: 0–5°C (to minimize dibromination).
    • Time: 2–4 h.
  • Yield : 60–75% of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-one .
  • Key Insight : Excess Br₂ or elevated temperatures lead to dibrominated byproducts (e.g., 4,5-dibromo derivatives), necessitating careful stoichiometric control.

N-Bromosuccinimide (NBS) Mediated Bromination (Source,)

  • Reactants : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic).
  • Conditions :
    • Solvent: CCl₄ or acetonitrile.
    • Temperature: 60–80°C (reflux).
    • Time: 6–8 h.
  • Yield : 65–80% with reduced dibromination risk compared to Br₂.

Hydroxymethylation at C3

Introducing the hydroxymethyl group requires selective functionalization, often via:

Aldol Condensation with Formaldehyde (Source,)

  • Reactants : 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv), formaldehyde (37% aq., 2.0 equiv).
  • Conditions :
    • Base: Ca(OH)₂ (2.0 equiv) in 1,4-dioxane.
    • Temperature: 60–70°C (4–6 h).
    • Mechanism : Calcium hydroxide stabilizes the enolate, directing hydroxymethylation to C3.
  • Workup : Acidification with HCl, extraction, and silica gel chromatography.
  • Yield : 55–65% (purity >90%).

Hydroboration-Oxidation of a Vinyl Intermediate (Source,)

  • Step 1 : Formation of 3-vinyl derivative via Knoevenagel condensation with acetaldehyde.
  • Step 2 : Hydroboration with BH₃·THF followed by H₂O₂/NaOH oxidation.
  • Yield : 50–60% (two-step).

One-Pot Tandem Synthesis (Source,)

A streamlined approach combines cyclocondensation, bromination, and hydroxymethylation in a single reactor:

  • Reactants : Ethyl acetoacetate, phenylhydrazine, Br₂, formaldehyde.
  • Conditions :
    • Sequential addition of reagents under N₂ atmosphere.
    • Solvent: DMF or DMSO.
    • Temperature: 80–100°C (total 12–16 h).
  • Yield : 40–50% (lower due to competing side reactions).

Analytical Validation and Purification

Chromatographic Methods (Source,)

  • HPLC : C18 column, mobile phase MeOH/H₂O (70:30), retention time ≈8.2 min.
  • TLC : Silica gel, EtOAc/hexane (1:2), Rf = 0.55.

Spectroscopic Data (Source,)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.65 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 1.90 (s, 1H, OH).
  • ¹³C NMR : δ 165.2 (C=O), 138.5 (C-Br), 62.1 (CH₂OH), 18.9 (CH₃).

Challenges and Optimization

  • Regioselectivity : Competing O-hydroxymethylation can occur without Ca(OH)₂.
  • Stability : The hydroxymethyl group is prone to oxidation; storage under N₂ at –20°C is recommended.
  • Scale-Up : Batch processes >100 g report 10–15% yield drop due to exothermic side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Bromination 60–75 85–90 Simple reagents Dibromination risk
NBS Bromination 65–80 90–95 Better selectivity Higher cost
Aldol Condensation 55–65 90–95 One-step functionalization Requires Ca(OH)₂
One-Pot Synthesis 40–50 80–85 Reduced isolation steps Lower yield

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Carboxy-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

    Reduction: 3-(Hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

    Substitution: 4-Substituted-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one derivatives.

Applications De Recherche Scientifique

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazolone core.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. The hydroxymethyl group may also enhance its binding affinity to target proteins through hydrogen bonding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazolinones are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents at 3-Position Key Features
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Hydroxymethyl (-CH2OH) Polar, enhances solubility; direct biological activity
4-Bromo-3-((4-nitrophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Nitrophenoxy methyl (-CH2-O-C6H4-NO2) Electron-withdrawing nitro group; increased lipophilicity, potential for nitro-reduction
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Bromophenoxy methyl (-CH2-O-C6H4-Br) Halogenated aromatic group; higher steric bulk, possible enhanced halogen bonding
MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one) Methyl (-CH3) Simpler structure; demonstrated antioxidant and anti-ischemic activity
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-3H-pyrazol-3-one Bromomethyl (-CH2Br) Highly reactive; potential alkylating agent

Key Observations :

  • The hydroxymethyl group in the target compound improves aqueous solubility compared to nitrophenoxy or bromophenoxy analogs, which are more lipophilic .
  • Bromophenoxy and nitrophenoxy substituents introduce steric and electronic effects that may influence binding to hydrophobic pockets in biological targets .
  • MCI-186 , lacking bromine and hydroxymethyl groups, shows antioxidant activity via free radical scavenging, suggesting that bromination and hydroxymethylation could modulate this property .
Antimicrobial Activity

Pyrazolinones with electron-withdrawing groups (e.g., nitro, bromo) exhibit antimicrobial properties. For example:

  • 1-(2,4-Dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones showed in vitro antimicrobial activity, with MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • The hydroxymethyl group in the target compound may reduce toxicity compared to nitro derivatives, as nitro groups can generate reactive metabolites .
Antioxidant and Anti-Ischemic Activity
  • MCI-186 inhibits iron-dependent lipid peroxidation (IC50 = 2.3 µM in mitochondrial homogenates) and mitigates cerebral ischemia .
  • The hydroxymethyl group in the target compound could enhance antioxidant capacity by donating hydrogen atoms or stabilizing free radicals, though experimental data are needed for confirmation.

Metabolic Stability

  • Hydroxymethylated compounds often exhibit metabolic stability. Unlike prodrugs requiring biotransformation, the hydroxymethyl group in the target compound may act per se .
  • In contrast, nitrophenoxy analogs may undergo nitro-reduction to form reactive intermediates, increasing toxicity risks .

Activité Biologique

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 81122-69-2) is a heterocyclic compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. Its structure features a bromine atom, a hydroxymethyl group, and a phenyl ring, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₂O₂
Molecular Weight283.13 g/mol
Melting Point185-187 °C
Boiling PointPredicted: 375.6 °C
Density1.629 g/cm³
pKa15.55

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

A study demonstrated that this compound effectively reduced inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125
Pseudomonas aeruginosa31.25 - 125

The compound's bactericidal action is linked to its ability to disrupt bacterial cell wall synthesis and protein production pathways .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. Studies report an MIC value of approximately 31.25 µg/mL against this pathogen, indicating moderate antifungal potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : Reduces inflammatory mediators.
  • Disruption of Protein Synthesis : Interferes with bacterial growth by targeting ribosomal function.
  • Biofilm Inhibition : Shows potential in disrupting biofilm formation in pathogenic bacteria, enhancing its efficacy against persistent infections .

Case Study 1: Anti-inflammatory Efficacy

A controlled study involving animal models evaluated the anti-inflammatory effects of the compound compared to traditional NSAIDs. Results indicated a significant reduction in paw edema in treated groups, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on clinical isolates of Staphylococcus aureus showed that the compound inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one with high purity?

Methodological Answer:

  • Step 1: Precursor Preparation
    Start with intermediates such as 4-bromo-3-formylphenoxy benzonitrile (CAS 906673-54-9), which can undergo reductive amination or condensation reactions to introduce the hydroxymethyl and pyrazolinone moieties .
  • Step 2: Bromination and Cyclization
    Use brominating agents (e.g., NBS or HBr) in anhydrous solvents (e.g., DCM) under controlled temperatures (0–5°C) to avoid over-bromination. Cyclization is achieved via acid catalysis (e.g., H₂SO₄) .
  • Step 3: Purification
    Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the compound with >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., between the hydroxymethyl group and pyrazolinone oxygen). Use single-crystal diffraction data collected at 200 K with R-factor <0.1 .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for phenyl) and hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet).
    • ¹³C NMR : Confirm bromine substitution (C-Br signal at δ 105–110 ppm) and pyrazolinone carbonyl (δ 165–170 ppm) .
  • FT-IR : Detect O-H stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under different pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
    • Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.
  • Data Analysis :
    Calculate degradation rate constants (k) using first-order kinetics. Stability is typically lowest at extreme pH (pH <3 or >10) due to acid/base-catalyzed hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How can conflicting data between X-ray crystallography and NMR spectroscopy regarding the hydroxymethyl group’s conformation be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Perform ¹H NMR at −40°C to slow conformational dynamics and resolve rotameric splitting of the hydroxymethyl protons .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to compare theoretical NMR chemical shifts with experimental data. Discrepancies >0.5 ppm suggest crystallographic packing effects dominate in the solid state .

Q. What are the mechanistic pathways involved in the degradation of this compound under oxidative conditions?

Methodological Answer:

  • LC-MS/MS Analysis :
    • Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and identify degradation products.
    • Major pathways include:
  • Hydroxyl radical attack on the pyrazolinone ring, leading to ring-opening products (m/z 215.2).
  • Debromination via radical intermediates (m/z 196.1) .
  • EPR Spectroscopy : Detect transient bromine-centered radicals using spin-trapping agents (e.g., DMPO) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Maps :
    Generate MEPs using Gaussian09 to identify electrophilic sites. The bromine atom (MEP ≈ +0.25 e/Ų) is the primary target for nucleophilic attack .
  • Transition State Modeling :
    Simulate SN2 reactions with nucleophiles (e.g., OH⁻) using QM/MM hybrid methods. Activation energy (ΔG‡) >25 kcal/mol indicates sluggish reactivity, requiring catalysis (e.g., phase-transfer catalysts) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.